Cas no 408352-71-6 (2-amino-1-4-(methylsulfanyl)phenylethan-1-one)
2-amino-1-4-(methylsulfanyl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1848198
- 408352-71-6
- 2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one
- 2-Amino-1-(4-(methylthio)phenyl)ethan-1-one
- AKOS017530282
- CS-0289830
- Ethanone, 2-amino-1-[4-(methylthio)phenyl]-
- 2-amino-1-4-(methylsulfanyl)phenylethan-1-one
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- Inchi: 1S/C9H11NOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3
- InChI Key: RGAZZOQHPMTLOF-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(C(CN)=O)=CC=1
Computed Properties
- Exact Mass: 181.05613515g/mol
- Monoisotopic Mass: 181.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- Density: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 342.0±27.0 °C(Predicted)
- pka: 7.01±0.29(Predicted)
2-amino-1-4-(methylsulfanyl)phenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360500-1g |
2-Amino-1-(4-(methylthio)phenyl)ethan-1-one |
408352-71-6 | 98% | 1g |
¥4710.00 | 2024-05-14 | |
| Enamine | EN300-1848198-0.05g |
2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one |
408352-71-6 | 0.05g |
$251.0 | 2023-09-19 | ||
| Enamine | EN300-1848198-0.1g |
2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one |
408352-71-6 | 0.1g |
$263.0 | 2023-09-19 | ||
| Enamine | EN300-1848198-0.25g |
2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one |
408352-71-6 | 0.25g |
$275.0 | 2023-09-19 | ||
| Enamine | EN300-1848198-0.5g |
2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one |
408352-71-6 | 0.5g |
$287.0 | 2023-09-19 | ||
| Enamine | EN300-1848198-1.0g |
2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one |
408352-71-6 | 1g |
$299.0 | 2023-05-26 | ||
| Enamine | EN300-1848198-2.5g |
2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one |
408352-71-6 | 2.5g |
$586.0 | 2023-09-19 | ||
| Enamine | EN300-1848198-5.0g |
2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one |
408352-71-6 | 5g |
$867.0 | 2023-05-26 | ||
| Enamine | EN300-1848198-10.0g |
2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one |
408352-71-6 | 10g |
$1286.0 | 2023-05-26 | ||
| Enamine | EN300-1848198-1g |
2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one |
408352-71-6 | 1g |
$299.0 | 2023-09-19 |
2-amino-1-4-(methylsulfanyl)phenylethan-1-one Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-amino-1-4-(methylsulfanyl)phenylethan-1-one
Comprehensive Overview of 2-Amino-1-4-(Methylsulfanyl)Phenylethan-1-One (CAS 408352-71-6): Properties, Applications, and Industry Insights
2-Amino-1-4-(methylsulfanyl)phenylethan-1-one (CAS 408352-71-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfur-containing ketone derivative combines an amino group with a methylsulfanyl moiety, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in drug discovery, particularly for targeting enzyme inhibition pathways, aligning with the growing demand for precision medicine solutions.
The compound’s molecular structure (C9H11NOS) exhibits both polar and non-polar regions, enabling solubility in diverse solvents—a critical factor for formulation development. Researchers are exploring its structure-activity relationships (SAR) to optimize bioavailability, a trending topic in medicinal chemistry forums. Notably, its methylsulfanyl group may contribute to metabolic stability, addressing common challenges in small-molecule therapeutics.
In agrochemical applications, CAS 408352-71-6 shows promise as a precursor for crop protection agents. With increasing global focus on sustainable agriculture, its potential role in developing low-residue pesticides resonates with green chemistry initiatives. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent Good Manufacturing Practice (GMP) standards for industrial-scale production.
From a commercial perspective, suppliers emphasize custom synthesis services for this compound, catering to R&D laboratories seeking tailor-made intermediates. Storage recommendations typically suggest anhydrous conditions at -20°C to preserve stability, a detail frequently queried in chemical handling discussions. Patent analyses reveal growing IP activity around derivatives of this scaffold, particularly in kinase inhibitor development—a hot sector in oncology research.
Environmental and safety assessments indicate that 2-amino-1-4-(methylsulfanyl)phenylethan-1-one requires standard laboratory precautions, with no exceptional hazards reported. This aligns with industry shifts toward benign-by-design compounds, a principle heavily debated in ACS Green Chemistry circles. As computational chemistry tools advance, in silico modeling of this molecule’s ADMET properties could accelerate its adoption in hit-to-lead optimization pipelines.
The compound’s synthetic routes often involve Friedel-Crafts acylation followed by reductive amination—topics frequently searched in organic synthesis databases. Process chemists are investigating catalytic methods to improve atom economy, reflecting the pharmaceutical industry’s emphasis on cost-effective manufacturing. Recent scientific literature suggests potential applications in material science, particularly for designing photoactive polymers.
For analytical purposes, CAS 408352-71-6 exhibits characteristic UV-Vis absorption at 270-290 nm, useful for quality control protocols. The ketone-amine tautomerism observed in solution-phase studies adds complexity to its spectroscopic characterization—a subject of multiple research publications. These findings contribute to broader discussions about structural dynamics in heteroatom-rich compounds.
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